Imidazo[1,5-a]pyridine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZVYBOCPJZORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018587-80-8 | |
| Record name | imidazo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of the Imidazo 1,5 a Pyridine Core in Heterocyclic Chemistry
The Imidazo[1,5-a]pyridine (B1214698) core is a fused bicyclic 5-6 heterocycle that serves as a significant structural component in a large number of agrochemicals and pharmaceuticals. rsc.org Its unique chemical structure, versatile optical properties, and diverse biological attributes have made it a promising scaffold for a wide range of applications, from material science to medicine. nih.gov
The inherent properties of the imidazo[1,5-a]pyridine nucleus have led to its investigation and use for its emissive and chelating capabilities. nih.gov As fluorophores, these compounds exhibit intense luminescence, making them valuable in the development of optoelectronic devices and as blue emissive dyes. mdpi.comresearchgate.net Furthermore, the scaffold's ability to act as a chelating ligand for metallic ions has been instrumental in the creation of on-off type fluorescent sensors for detecting pH, various metal ions, and small molecules like cysteine. nih.gov The synthesis of the imidazo[1,5-a]pyridine core has been a subject of intense research, with numerous methods now available for its convenient construction, including cyclocondensation, cycloaddition, and oxidative cyclization reactions. rsc.orgrsc.org This synthetic accessibility has further broadened its utility across different research domains. researchgate.net
Table 1: Applications of the Imidazo[1,5-a]pyridine Core
| Application Area | Specific Use | Key Properties | References |
|---|---|---|---|
| Pharmaceuticals & Agrochemicals | Core scaffold for bioactive molecules | Diverse pharmacological activities | rsc.org |
| Materials Science | Emissive dyes and components for OLEDs | Intense luminescence, optical tunability | nih.govmdpi.comresearchgate.net |
| Sensor Technology | Fluorescent probes for ions (e.g., Cu, Hg), pH, and small molecules (e.g., cysteine) | Chelating ability, on-off fluorescence emission | nih.gov |
| Coordination Chemistry | Ligands for transition metal complexes | Multiple coordination sites | nih.govresearchgate.net |
| Organic Synthesis | Versatile platform for N-heterocyclic olefins and π-extended heterocycles | Synthetic accessibility and reactivity | rsc.orgrsc.org |
Distinctive Role of the Carboxylic Acid Moiety in Compound Functionalization and Derivatization
The carboxylic acid group at the C-3 position of the imidazo[1,5-a]pyridine (B1214698) ring is a critical functional group that serves as a versatile handle for synthetic modification. This moiety significantly enhances the compound's potential for creating diverse libraries of derivatives by enabling a wide range of classical organic reactions.
The primary role of the carboxylic acid is to act as a precursor for other functional groups. It can be readily converted into esters, amides, acid chlorides, and other derivatives. For instance, in the related imidazo[1,2-a]pyridine (B132010) series, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate has been used as a starting material, which is then converted into 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide by reacting with hydrazine. nih.gov This highlights how the carboxylate functionality is a gateway to other important chemical entities like hydrazides, which can be further modified. nih.gov
Furthermore, the introduction of a carboxylic acid or its derivatives allows for the fine-tuning of the molecule's physicochemical properties. By converting the acid to various esters or amides, researchers can modulate factors such as solubility, lipophilicity, and metabolic stability, which are crucial for biological applications. This derivatization is also a key strategy for structure-activity relationship (SAR) studies, where systematic modification of the C-3 position helps in identifying the structural requirements for a desired biological effect. rsc.org The ability to form amides, for example, is particularly important in medicinal chemistry for introducing pharmacophores or linking the core scaffold to other molecular fragments.
Overview of Academic Research Trajectories Pertaining to Imidazo 1,5 a Pyridine 3 Carboxylic Acid and Its Analogues
Established and Emerging Cyclization Strategies for the Imidazo[1,5-a]pyridine Nucleus
The formation of the fused imidazole (B134444) ring onto the pyridine (B92270) core is central to the synthesis of these compounds. Cyclization strategies are the most common and direct approaches to constructing this bicyclic system.
Cyclocondensation Approaches Utilizing 2-(aminomethyl)pyridine Precursors with Electrophilic Components
One of the most fundamental and widely employed strategies for synthesizing the imidazo[1,5-a]pyridine scaffold involves the cyclocondensation of 2-(aminomethyl)pyridine, also known as 2-picolylamine, with a variety of electrophilic partners. beilstein-journals.orgresearchgate.net This approach builds the five-membered imidazole ring by forming two new carbon-nitrogen bonds. The versatility of this method lies in the wide array of electrophiles that can be used, allowing for the introduction of diverse substituents onto the resulting heterocyclic core.
Common electrophilic components include carboxylic acids, acyl chlorides, acyl anhydrides, and esters. beilstein-journals.orgnih.gov More recent advancements have expanded this repertoire to include less conventional electrophiles. For instance, a novel method utilizes the reaction of 2-(aminomethyl)pyridines with nitroalkanes that are electrophilically activated by a combination of phosphorous acid in a polyphosphoric acid (PPA) medium. nih.govku.edu This specific reaction proceeds through a proposed mechanism involving the nucleophilic attack of the aminomethylpyridine on an activated nitronate species, followed by a 5-exo-trig cyclization to form a dihydroimidazo[1,5-a]pyridine intermediate, which then aromatizes to the final product. nih.gov While effective, this method often requires harsh reaction conditions. nih.gov
| Electrophilic Component | Typical Reaction Conditions | Reference(s) |
| Carboxylic Acids | Dehydrating agents (e.g., PPA, T3P) | beilstein-journals.orgresearchgate.net |
| Acyl Chlorides / Anhydrides | Base, various solvents | beilstein-journals.org |
| Esters | High temperatures | beilstein-journals.org |
| Nitroalkanes | Phosphorous acid, Polyphosphoric acid (PPA), 110 °C | researchgate.netnih.gov |
| Aldehydes (Oxidative) | Oxidizing agents (e.g., elemental sulfur) | beilstein-journals.org |
One-Pot Synthetic Routes from Carboxylic Acids and Aminopyridines
To improve efficiency and reduce the number of synthetic steps, one-pot procedures have been developed. These methods combine multiple reaction steps into a single operation without isolating intermediates, which is advantageous for both time and resource management.
A notable one-pot synthesis of imidazo[1,5-a]pyridines starts from a carboxylic acid and 2-(aminomethyl)pyridines, using propane (B168953) phosphoric acid anhydride (B1165640) (T3P) as a powerful dehydrating and activating agent. researchgate.net This reaction is typically performed in solvents like ethyl acetate (B1210297) or n-butyl acetate at reflux, allowing for the introduction of various substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine core. researchgate.net
Another efficient one-pot approach is a three-component condensation reaction. semanticscholar.org This method involves the reaction of a dipyridyl ketone, an aldehyde, and ammonium (B1175870) acetate. semanticscholar.orgresearchgate.net The use of microwave irradiation in the presence of a mild Lewis acid like lithium chloride has been shown to effectively catalyze the reaction, leading to good yields of 1,3-disubstituted imidazo[1,5-a]pyridines in short reaction times. semanticscholar.org
| Starting Materials | Catalyst / Reagent | Key Features | Reference(s) |
| Carboxylic acid, 2-(aminomethyl)pyridine | Propane phosphoric acid anhydride (T3P) | One-pot procedure, introduces substituents at C1 and C3 | researchgate.net |
| Dipyridyl ketone, Aldehyde, Ammonium acetate | Lithium chloride, Microwave irradiation | Three-component condensation, rapid synthesis | semanticscholar.orgresearchgate.net |
| 2-Pyridyl ketones, Alkylamines | Molecular iodine (I2), Sodium acetate | Transition-metal-free, oxidative annulation | rsc.org |
Catalytic Systems in Imidazo[1,5-a]pyridine Formation
The development of catalytic systems has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.
Bismuth(III) Trifluoromethanesulfonate (B1224126) and Brønsted Acid Catalysis (Ritter-type reactions)
A novel and efficient methodology for the synthesis of imidazo[1,5-a]pyridine analogs employs a unique Ritter-type reaction. acs.orgresearchgate.net This approach utilizes a dual catalytic system comprising Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), a potent Lewis acid, and a Brønsted acid such as para-toluenesulfonic acid (p-TsOH·H₂O). acs.org The Bi(OTf)₃ catalyst is effective in generating a benzylic cation from a benzylic alcohol precursor. This cation is then trapped by a nitrile, which, after cyclization and aromatization, yields the desired imidazo[1,5-a]pyridine product. acs.orgresearchgate.net
Screening of reaction conditions has shown that the combination of 5 mol% Bi(OTf)₃ and 5.0 equivalents of p-TsOH in acetonitrile (B52724) at elevated temperatures provides optimal yields. acs.org Control experiments demonstrated the crucial role of the Bi(OTf)₃ catalyst; its omission resulted in a significant drop in product yield. acs.org This method provides a wide substrate scope and delivers products in moderate to excellent yields. researchgate.net
| Catalyst System | Precursors | Reaction Type | Typical Yield | Reference(s) |
| Bi(OTf)₃ (5 mol%) / p-TsOH·H₂O | Pyridinylmethanol, Nitrile | Ritter-type reaction | 76-78% | acs.orgresearchgate.net |
| p-TsOH·H₂O only | Pyridinylmethanol, Nitrile | Ritter-type reaction | 65% | acs.org |
Palladium-Catalyzed Cross-Coupling Strategies for Core Functionalization
While many methods focus on constructing the heterocyclic core, palladium-catalyzed reactions are primarily employed for the subsequent functionalization of the pre-formed imidazo[1,5-a]pyridine nucleus. These cross-coupling strategies are powerful tools for introducing aryl, alkyl, and other functional groups at specific positions, which is crucial for tuning the molecule's properties.
For instance, the palladium-catalyzed Mizoroki-Heck reaction has been successfully applied to imidazo[1,5-a]pyridine derivatives. researchgate.net Using a palladium(II) chloride complex with an imidazo[1,5-a]pyridine-based ligand, the cross-coupling of aryl bromides and chlorides with alkenes proceeds efficiently with low catalyst loadings and short reaction times, affording C-C bond formation at the heterocyclic core. researchgate.net Such functionalization is key to developing analogues of the parent compound, Imidazo[1,5-a]pyridine-3-carboxylic acid.
Copper-Mediated Cyclization Approaches
Copper catalysis offers an economical and efficient alternative for the synthesis of imidazo[1,5-a]pyridines through various cyclization pathways. rsc.org These methods often proceed via oxidative mechanisms, utilizing air or other mild oxidants.
One prominent copper-catalyzed approach is the denitrogenative transannulation of pyridotriazoles with benzylamines or amino acids. acs.org This reaction, catalyzed by a copper source, proceeds under aerobic conditions, using molecular oxygen from the air as the sole oxidant, making it a sustainable process. acs.org Another strategy involves the copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via C(sp³)-H amination. organic-chemistry.org This provides a rapid and concise route to multifunctional imidazo[1,5-a]pyridines.
Furthermore, a copper/iodine co-catalyzed decarboxylative cyclization has been developed. This reaction couples α-amino acids with 2-benzoylpyridines to furnish 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org
| Copper Catalyst | Reaction Type | Substrates | Key Features | Reference(s) |
| Copper(I) | Transannulation | N-heteroaryl aldehydes/ketones, Alkylamines | C(sp³)-H amination, O₂ as oxidant | organic-chemistry.org |
| Copper/Iodine | Decarboxylative Cyclization | α-Amino acids, 2-Benzoylpyridines | Forms 1,3-disubstituted products | organic-chemistry.org |
| Copper(II) | Tandem Condensation/Oxidation | Pyridine ketone, Benzylamine | O₂ as oxidant | organic-chemistry.org |
| Copper catalyst | Denitrogenative Transannulation | Pyridotriazoles, Benzylamines/Amino acids | Aerobic oxidation, sustainable | acs.org |
Stereoselective and Regioselective Synthesis of Imidazo[1,5-a]pyridine Derivatives
The controlled synthesis of specific isomers (regioselectivity) and spatial arrangements (stereoselectivity) is paramount in modern organic chemistry. For the imidazo[1,5-a]pyridine system, regioselectivity is crucial in determining the final substitution pattern on the fused bicyclic ring.
A protocol for the regioselective formation of imidazo[1,5-a]pyridines has been developed, highlighting methods that allow for the rapid and selective synthesis of this heterocyclic motif from a common intermediate. nih.gov Various synthetic strategies inherently provide high regioselectivity. For example, a copper/iodine co-catalyzed decarboxylative cyclization between α-amino acids and 2-benzoylpyridines consistently yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org Similarly, a transition-metal-free approach using molecular iodine mediates the oxidative annulation of 2-pyridyl ketones and alkylamines to produce a variety of imidazo[1,5-a]pyridine derivatives. rsc.org Another method involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org
While the core of imidazo[1,5-a]pyridine is aromatic and thus achiral, stereoselectivity can be introduced through the incorporation of chiral substituents during synthesis. Efficient three-component coupling reactions involving substituted picolinaldehydes, amines, and formaldehyde (B43269) allow for the use of chiral amines, leading to the formation of chiral imidazo[1,5-a]pyridinium ions. organic-chemistry.org
Table 1: Selected Regioselective Syntheses of Imidazo[1,5-a]pyridine Derivatives
| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| 2-Benzoylpyridines, α-Amino acids | Copper/Iodine | 1,3-Disubstituted imidazo[1,5-a]pyridines | organic-chemistry.org |
| 2-Pyridyl ketones, Alkylamines | I₂, Sodium Acetate | Substituted imidazo[1,5-a]pyridines | rsc.org |
| 2-(Aminomethyl)pyridines, Nitroalkanes | Polyphosphoric Acid (PPA) | Substituted imidazo[1,5-a]pyridines | beilstein-journals.org |
Derivatization and Functionalization of the Carboxylic Acid Group
The carboxylic acid group at the C-3 position is a versatile handle for introducing a wide array of functional groups, enabling the synthesis of diverse analogues through well-established chemical transformations.
The conversion of the carboxylic acid to esters and amides is fundamental for creating libraries of related compounds. While specific literature on the esterification of this compound is not detailed, the process is analogous to that of other pyridine carboxylic acids. google.com Standard methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, are applicable. google.com
Amidation of the carboxylic acid group provides access to a large and important class of derivatives. This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitates efficient amidation under mild conditions. lookchemmall.com The synthesis of amide derivatives of the closely related imidazo[1,2-a]pyridine scaffold is well-documented, often involving the hydrolysis of a corresponding ester to the carboxylic acid, followed by a standard amide coupling protocol. nih.govmdpi.com These established methods are directly applicable to the this compound core. For instance, C3-carboxamides of imidazo[1,2-a]pyridines have been successfully synthesized and show significant biological activity. mdpi.com
Table 2: General Conditions for Esterification and Amidation
| Transformation | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Butanol), Acid Catalyst (e.g., H₂SO₄) | Reflux temperature | google.com |
| Amidation | Amine, Coupling Agent (e.g., HATU, EDC), Base | Room temperature in a suitable solvent (e.g., THF) | lookchemmall.comnih.gov |
Functionalization of the heterocyclic core, independent of the carboxylic acid group, is crucial for tuning the molecule's properties. Key strategies include C-H functionalization and cross-coupling reactions on halogenated intermediates.
C-H Functionalization: Direct functionalization of C-H bonds offers an atom-economical approach to introduce new substituents. A metal-free method has been developed for the C-H functionalization of the C1 position of 3-arylimidazo[1,5-a]pyridines. Using formaldehyde as both a reagent and solvent, a methylene group can be inserted to bridge two imidazo[1,5-a]pyridine molecules. nih.gov
Halogenation and Cross-Coupling Reactions: A powerful strategy for introducing diversity is the initial halogenation of the core, followed by transition-metal-catalyzed cross-coupling reactions. The imidazo[1,5-a]pyridine ring can be selectively iodinated at the C1 position using N-iodosuccinimide (NIS). nih.govresearchgate.net This 1-iodo derivative serves as a versatile precursor for subsequent reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form new carbon-carbon bonds. nih.gov Although demonstrated extensively on other imidazopyridine isomers, the principle is applicable to the imidazo[1,5-a]pyridine core. nih.govacs.org For instance, 1-iodoimidazo[1,5-a]pyridine (B2503334) has been successfully used in palladium-catalyzed reactions with different phosphines to create novel ligands. nih.govresearchgate.net This same strategy can be employed with a variety of boronic acids or esters to introduce diverse aryl and heteroaryl substituents at the C1 position.
Table 3: Functionalization of the Imidazo[1,5-a]pyridine Core
| Position | Reaction Type | Reagents | Product | Reference |
|---|---|---|---|---|
| C1 | C-H Functionalization | Formaldehyde | Methylene-bridged bis-imidazo[1,5-a]pyridines | nih.gov |
| C1 | Iodination | N-Iodosuccinimide (NIS) | 1-Iodoimidazo[1,5-a]pyridine | nih.govresearchgate.net |
| C1 | Phosphination | 1-Iodoimidazo[1,5-a]pyridine, Phosphines, Pd-catalyst | 1-Phosphinoimidazo[1,5-a]pyridine | nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for mapping the precise connectivity and electronic environment of atoms within a molecule. For the imidazo[1,5-a]pyridine core, ¹H and ¹³C NMR are fundamental for structural confirmation.
The ¹H NMR spectrum of the imidazo[1,5-a]pyridine scaffold provides key information through the chemical shifts (δ) and spin-spin coupling constants (J) of its protons. The protons on the pyridine ring typically appear in the aromatic region, with their exact positions influenced by the electronic effects of the fused imidazole ring and any substituents.
For derivatives such as ethyl imidazo[1,5-a]pyridine-3-carboxylate, the proton signals are well-resolved. The H-1 proton on the imidazole ring characteristically appears at a downfield chemical shift due to the influence of the adjacent nitrogen atom and the carbonyl group. The protons of the pyridine ring (H-5, H-6, H-7, H-8) exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. The acidic proton of the carboxyl group (–COOH) in the parent acid is expected to appear as a broad singlet at a very downfield position (typically >10 ppm), though its visibility can depend on the solvent and concentration. pressbooks.pubthieme-connect.de
Table 1: Representative ¹H NMR Data for an Imidazo[1,5-a]pyridine-3-carboxylate Derivative
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 8.0 - 8.5 | s | - |
| H-5 | 8.2 - 8.6 | d | 7.0 - 7.5 |
| H-7 | 7.0 - 7.4 | t | 6.5 - 7.0 |
| H-8 | 7.5 - 7.9 | d | 8.5 - 9.0 |
| H-6 | 6.7 - 7.1 | t | 6.5 - 7.0 |
Note: Data is compiled from typical values for this class of compounds. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'br s' denotes broad singlet.
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. The carbon atoms of the imidazo[1,5-a]pyridine core resonate at distinct chemical shifts. The C-3 carbon, being attached to the carboxylic acid group, and the bridgehead carbon (C-8a) show characteristic downfield shifts. The carboxyl carbon (C=O) itself appears significantly downfield, typically in the 160-185 ppm range. pressbooks.pub The chemical shifts of the carbons in the pyridine portion of the molecule are sensitive to substituent effects.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Core
| Carbon Atom | Chemical Shift (δ, ppm) Range |
|---|---|
| C-1 | 135 - 140 |
| C-3 | 115 - 125 |
| C-5 | 120 - 125 |
| C-6 | 110 - 115 |
| C-7 | 128 - 132 |
| C-8 | 118 - 122 |
| C-8a | 130 - 135 |
Note: Ranges are based on data for various imidazo[1,5-a]pyridine derivatives. lew.ro
For more complex derivatives of this compound, advanced 2D NMR techniques are indispensable for unambiguous structural assignment. researchgate.net
COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (like C-3, C-8a, and the carboxyl C=O) by observing their correlations with nearby protons. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of substituted derivatives. ipb.pt
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, EIMS, HRMS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov For the parent acid (C₈H₆N₂O₂), the expected exact mass can be calculated and compared to the experimental value to confirm its composition. The protonated molecule [M+H]⁺ is commonly observed. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to analyze the purity of samples and to obtain mass spectra of individual components in a mixture. researchgate.net
Electron Ionization Mass Spectrometry (EIMS) can reveal characteristic fragmentation patterns. For this compound, a common fragmentation pathway involves the loss of CO₂ (44 Da) or the entire –COOH group (45 Da) from the molecular ion, providing evidence for the presence of the carboxylic acid functionality.
Table 3: Key Mass Spectrometry Data for this compound (C₈H₆N₂O₂)
| Ion | Description | Calculated m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 162.04 |
| [M+H]⁺ | Protonated Molecular Ion | 163.05 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands.
A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.
A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹.
Multiple bands in the 1450-1620 cm⁻¹ region can be attributed to C=C and C=N stretching vibrations within the aromatic fused-ring system.
C-H stretching vibrations for the aromatic protons typically appear just above 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |
| ~3100 | Aromatic C-H stretch | Medium |
| 1680-1710 | C=O stretch (carboxylic acid) | Strong |
| 1450-1620 | Aromatic C=C and C=N stretch | Medium-Strong |
Note: Values are typical for aromatic carboxylic acids and imidazopyridine systems. acs.orgresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Computational and Theoretical Investigations of Imidazo 1,5 a Pyridine 3 Carboxylic Acid Systems
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Quantum mechanical and, more specifically, Density Functional Theory (DFT) calculations are fundamental in modern computational chemistry for determining optimized molecular structures and identifying reactive sites within chemical systems. nih.gov These theoretical calculations provide a deep understanding of the electronic characteristics that govern the molecule's behavior.
Electronic Structure Analysis, Including Frontier Molecular Orbitals (FMO)
The electronic structure of a molecule is key to its chemical properties. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org
For imidazo[1,5-a]pyridine (B1214698) systems, DFT calculations have shown that the HOMO is typically delocalized across the entire fused ring system, while the LUMO is often localized primarily on the imidazopyridine moiety. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.
In the case of Imidazo[1,5-a]pyridine-3-carboxylic acid, the introduction of an electron-withdrawing carboxylic acid group (-COOH) at the 3-position is expected to significantly influence the electronic distribution. unito.it This substitution can lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and thus affecting the molecule's reactivity and photophysical properties. unito.it Studies on related substituted imidazo[1,5-a]pyridines have confirmed that modifications to the core structure allow for precise tuning of these electronic properties. mdpi.com
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Term | Description | Relevance to this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of highest probability for finding the most energetic electrons. Associated with electron-donating capability. | The fused aromatic rings form the core of the HOMO, indicating these sites are prone to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital; the lowest energy orbital available to accept electrons. Associated with electron-accepting capability. | Primarily localized on the imidazopyridine core, with influence from the electron-withdrawing -COOH group, making it susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity. A smaller gap implies higher reactivity and easier electronic excitation. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. nih.govresearchgate.net The MEP surface displays regions of varying electrostatic potential, which are color-coded to identify electrophilic and nucleophilic sites. researchgate.net
For this compound, the MEP map would reveal specific charge localizations:
Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings and the oxygen atoms of the carboxylic group. These sites are the most likely to engage in hydrogen bonding as acceptors. researchgate.netnih.gov
Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive region is anticipated around the acidic hydrogen atom of the carboxylic acid group. nih.gov
This detailed charge distribution analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity plays a key role. nih.gov
Theoretical Predictions of Reactivity and Selectivity
By combining insights from FMO and MEP analyses, theoretical predictions about the chemical reactivity and selectivity of this compound can be made. The locations of the HOMO and LUMO, along with the electrophilic and nucleophilic centers identified by MEP, provide a roadmap for chemical reactions. sapub.orgrsc.org
For instance, the nitrogen atoms, identified as nucleophilic centers, are predicted to be the primary sites for protonation and coordination with metal ions. mdpi.com Conversely, electrophilic substitution reactions would likely be directed by the electron distribution within the HOMO across the fused aromatic rings. The presence of the carboxylic acid group not only acts as a potential reaction site itself but also modulates the reactivity of the entire ring system. unito.it DFT calculations on related imidazo[4,5-b]pyridine systems have confirmed that the unsaturated imidazole nitrogen is typically the most basic and favorable binding site. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While QM and DFT methods provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules, providing insights into the conformational flexibility and stability of the compound. nih.gov
For a molecule like this compound, MD simulations can explore its conformational landscape, revealing how the carboxylic acid group rotates and interacts with the fused ring system. These simulations are particularly valuable for understanding how the molecule behaves in different environments, such as in aqueous solution or when approaching a biological target. By simulating the interactions between the molecule and its surroundings, MD can help confirm the stability of specific binding modes predicted by molecular docking. nih.govresearchgate.net Although specific MD studies on this exact compound are not widely published, the methodology is routinely applied to similar heterocyclic systems to validate docking poses and assess the stability of ligand-protein complexes. researchgate.net
In Silico Prediction of Pharmacologically Relevant Molecular Characteristics
Before a compound is synthesized and tested in a lab, in silico tools can predict its potential as a drug candidate. This involves evaluating its pharmacokinetic properties, which are often summarized by the acronym ADME.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
ADME properties determine the fate of a drug in the body. Computational models can predict these characteristics based on the molecule's structure, saving significant time and resources in the early stages of drug discovery. mdpi.commdpi.com
For this compound, several key ADME parameters can be predicted:
Absorption: Predictions for related imidazopyridine derivatives suggest a high rate of gastrointestinal absorption. amazonaws.com The presence of the carboxylic acid group, which can be ionized at physiological pH, may influence its absorption profile.
Distribution: The molecule's ability to bind to plasma proteins and cross biological barriers like the blood-brain barrier can be estimated.
Metabolism: Computational tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of certain CYP isoforms is a key factor in potential drug-drug interactions. mdpi.com
Excretion: The route and rate of elimination from the body are also predicted.
Drug-Likeness: Rules such as Lipinski's Rule of Five are used to assess the compound's potential to be an orally active drug. amazonaws.com Studies on similar imidazopyridine carboxamides have shown zero violations of these rules, indicating good bioavailability. amazonaws.com
Table 2: Predicted ADME Profile for this compound based on Related Compounds
| Property | Predicted Characteristic | Significance |
|---|---|---|
| Lipinski's Rule of Five | Likely compliant | Good potential for oral bioavailability. mdpi.comamazonaws.com |
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. amazonaws.com |
| Solubility | Moderately to poorly soluble | The carboxylic acid group may improve solubility in aqueous environments. mdpi.com |
| CYP450 Inhibition | Potential for inhibition of some isoforms | Needs to be considered for potential drug-drug interactions. mdpi.com |
| Toxicity | Predicted to be non-carcinogenic and non-cytotoxic | Favorable preliminary safety profile. amazonaws.com |
These in silico predictions collectively suggest that this compound possesses a promising profile for further investigation as a potential therapeutic agent.
Computational Mechanistic Elucidation of Synthetic Transformations
Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms of organic reactions. In the context of imidazo[1,5-a]pyridine systems, theoretical investigations, often employing Density Functional Theory (DFT), provide valuable insights into reaction pathways, transition states, and the stability of intermediates, complementing experimental findings. While specific computational studies on the synthesis of this compound are not extensively documented, mechanistic investigations into the formation of the core imidazo[1,5-a]pyridine scaffold offer transferable knowledge.
One notable area of computational focus has been the cyclocondensation reaction of 2-(aminomethyl)pyridine precursors with various electrophiles. A plausible mechanistic pathway for the formation of the imidazo[1,5-a]pyridine ring system has been proposed based on the reaction between 2-(aminomethyl)pyridine and electrophilically activated nitroalkanes. beilstein-journals.orgnih.gov This proposed mechanism, while not yet fully substantiated by published DFT calculations, provides a logical framework for understanding the synthetic transformation.
The proposed sequence of events begins with the activation of a nitroalkane by polyphosphoric acid (PPA), forming a highly electrophilic phosphorylated nitronate species. beilstein-journals.orgnih.gov The primary amino group of 2-(aminomethyl)pyridine then acts as a nucleophile, attacking this activated nitronate. beilstein-journals.orgnih.gov This initial nucleophilic attack is hypothesized to form an amidinium intermediate. beilstein-journals.orgnih.gov
Following the formation of the amidinium species, a crucial intramolecular cyclization step is proposed to occur. This step involves a 5-exo-trig cyclization, where the nitrogen of the pyridine ring attacks the carbon of the amidinium moiety. beilstein-journals.orgnih.gov This process would lead to the formation of a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.orgnih.gov Subsequent deprotonation would yield a 2,3-dihydroimidazo[1,5-a]pyridine intermediate. beilstein-journals.orgnih.gov The final step in this proposed mechanism is the elimination of O-phosphorylated hydroxylamine (B1172632) from this intermediate, resulting in the aromatic imidazo[1,5-a]pyridine ring system. beilstein-journals.orgnih.gov
The key steps of this proposed mechanistic rationale are outlined below:
| Step | Reactants/Intermediates | Transformation | Product/Intermediate |
| 1 | 2-(aminomethyl)pyridine, Phosphorylated nitronate | Nucleophilic attack | Amidinium species |
| 2 | Amidinium species | 5-exo-trig intramolecular cyclization | 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion |
| 3 | 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion | Deprotonation | 2,3-dihydroimidazo[1,5-a]pyridine |
| 4 | 2,3-dihydroimidazo[1,5-a]pyridine | Elimination of O-phosphorylated hydroxylamine | Imidazo[1,5-a]pyridine |
In addition to acid-mediated cyclocondensations, transition-metal-catalyzed reactions represent another important route to imidazo[1,5-a]pyridines, and computational studies are beginning to shed light on these processes as well. For instance, a plausible radical pathway has been suggested for the copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines. nih.gov This type of mechanism, likely involving single-electron transfer steps and radical intermediates, presents a different paradigm for the formation of the imidazo[1,5-a]pyridine core. While detailed computational energy profiles for this specific transformation are still emerging, the involvement of radical species is supported by experimental observations, such as the inhibition of the reaction in the presence of radical scavengers like TEMPO. nih.gov
Although the direct computational elucidation of the synthesis of this compound remains a subject for future research, these mechanistic investigations into the formation of the parent heterocycle provide a solid foundation. The principles of nucleophilic attack, intramolecular cyclization, and subsequent aromatization are likely to be conserved. Future computational studies focusing on the specific electronic effects of the C3-carboxylic acid substituent will be invaluable in refining our understanding of the synthesis of this particular derivative.
Biochemical and Pharmacological Research on Imidazo 1,5 a Pyridine 3 Carboxylic Acid Derivatives in Vitro Focus
Enzyme Inhibition Studies
Derivatives of imidazo[1,5-a]pyridine-3-carboxylic acid have been the subject of numerous in vitro studies to determine their efficacy and mechanism of action as enzyme inhibitors. These investigations are crucial for understanding their therapeutic potential.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: In Vitro Characterization and ATP-Binding Site Interactions
A series of novel imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives have been designed and synthesized as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various pathophysiological processes. jst.go.jp Computational, structure-based approaches were employed to guide the design of these compounds, aiming to improve properties such as central nervous system permeability. jst.go.jp
In vitro characterization confirmed that these derivatives occupy the ATP-binding site of the GSK-3β kinase. jst.go.jp Molecular dynamics simulations were performed to validate this hypothesis. jst.go.jp The binding mode was further confirmed by a high-resolution co-crystal structure of one of the compounds complexed with the human GSK-3β enzyme. jst.go.jp Despite demonstrating nanomolar inhibition, these imidazo[1,5-a]pyridine-based compounds showed a slight reduction in potency compared to earlier 1H-indazole-3-carboxamide inhibitors. jst.go.jp Further investigation using Nuclear Magnetic Resonance (NMR) and quantum mechanics helped to rationalize the structure-activity relationship, highlighting the critical role of an acidic hydrogen on the core structure for tight interaction within the ATP pocket and high affinity for GSK-3β. jst.go.jp
| Compound | Core Structure | Inhibition Activity | Binding Site Interaction |
|---|---|---|---|
| Derivative 13 | Imidazo[1,5-a]pyridine-3-carboxamide | Nanomolar Range | Confirmed ATP-binding site occupation |
| Derivative 14 | Imidazo[1,5-a]pyridine-3-carboxamide | Nanomolar Range | Confirmed ATP-binding site occupation |
| Derivative 16 | Imidazo[1,5-a]pyridine-3-carboxamide | Nanomolar Range | Co-crystal structure with GSK-3β confirmed binding |
| Derivative 18 | Imidazo[1,5-a]pyridine-3-carboxamide | Nanomolar Range | Confirmed ATP-binding site occupation |
Insulin-Regulated Aminopeptidase (B13392206) (IRAP) Inhibition: In Vitro Non-Competitive Modality and Selectivity Profiling
Imidazo[1,5-a]pyridine-based compounds have been identified as novel inhibitors of Insulin-Regulated Aminopeptidase (IRAP), an enzyme linked to cognitive functions. ijirt.orgtandfonline.com A screening campaign of approximately 10,000 compounds led to the discovery of this series. ijirt.orgtandfonline.com Subsequent research focused on the chemical synthesis, structure-activity relationships (SAR), and characterization of 48 derivatives. ijirt.orgtandfonline.com
The inhibitory mechanism was determined to be non-competitive with respect to the small L-leucine-based IRAP substrate. ijirt.orgmdpi.com This finding, combined with the observation of excellent selectivity against the closely related aminopeptidase N (APN), challenges the initial hypothesis that the compounds bind directly to the catalytically important Zn2+ ion in the active site. ijirt.orgtandfonline.com An alternative model of allosteric binding has been considered. ijirt.orgtandfonline.com The most potent compound from this series displayed an IC50 value of 1.0 µM. ijirt.orgtandfonline.com
| Compound Series | Enzyme Target | Best IC50 Value | Mode of Action | Selectivity |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine (B1214698) derivatives | Insulin-Regulated Aminopeptidase (IRAP) | 1.0 µM | Non-competitive | High selectivity vs. Aminopeptidase N (APN) |
Rab Geranylgeranyl Transferase (RGGT) Inhibition: In Vitro Assays and Impact on Rab Prenylation
Research into the inhibition of Rab Geranylgeranyl Transferase (RGGT) by imidazopyridine scaffolds has primarily focused on derivatives of the imidazo[1,2-a]pyridine (B132010) core. nih.govnih.gov These studies have identified potent inhibitors that disrupt the post-translational prenylation of Rab GTPases, a process critical in vesicle trafficking. nih.govnih.gov For instance, a series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids were synthesized and evaluated, with the most active compounds disrupting Rab11A prenylation in in vitro assays using HeLa cell lines. nih.govnih.gov
In contrast, specific in vitro studies detailing the inhibition of RGGT by derivatives of the this compound scaffold are not prominently featured in the current scientific literature. The focus remains on the imidazo[1,2-a]pyridine isomer as the more explored framework for developing RGGT inhibitors.
General Kinase Inhibition Investigations
Beyond GSK-3β, the imidazo[1,5-a]pyridine scaffold has been investigated as a platform for inhibiting other protein kinases. A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were prepared and evaluated for their activity against the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The results showed that these hybrid compounds could markedly decrease the levels of phosphorylated PTEN and AKT in treated cells, indicating successful pathway inhibition.
Furthermore, theoretical studies have explored imidazo[1,5-a]pyridine derivatives as potential inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase in cancer development. nih.gov Computational drug design protocols, including molecular dynamics simulations, have been used to analyze the efficiency of these compounds and compare them to known drugs, identifying promising candidates for further clinical investigation. nih.gov
Antimicrobial Activity Profiling (In Vitro)
The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. The imidazo[1,5-a]pyridine core has been explored in this context, although research is less extensive compared to other isomers.
Antibacterial Efficacy Against Pathogenic Strains
Studies on the antibacterial properties of the imidazo[1,5-a]pyridine scaffold have included the synthesis and evaluation of its metal complexes. A series of imidazo[1,5-a]pyridine-based Ruthenium(III) complexes were synthesized and screened for their in vitro antibacterial activity against a panel of microorganisms. The panel included two Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and three Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi). The results indicated that the metal complexes demonstrated activity against the tested bacterial strains.
| Compound Type | Gram-Positive Strains Tested | Gram-Negative Strains Tested | Observed Activity |
|---|---|---|---|
| Imidazo[1,5-a]pyridine based Ru(III) complexes | Staphylococcus aureus | Escherichia coli | Active against tested strains |
| Bacillus subtilis | Pseudomonas aeruginosa | ||
| Salmonella typhi |
Antifungal Spectrum of Activity
Derivatives of the imidazo[1,5-a]quinoxaline (B8520501) scaffold, a related fused heterocyclic system, have demonstrated notable fungistatic properties. A study investigating these compounds revealed that their antifungal efficacy is influenced by the nature of alkyl substituents on both the pyridine (B92270) and imidazo[1,5-a]quinoxaline ring systems. nih.gov Certain derivatives exhibited good fungistatic activities with Minimum Inhibitory Concentration (MIC) values that were comparable to reference antifungal drugs. nih.gov
Similarly, extensive research into the antifungal potential of imidazo[1,2-a]pyridine derivatives has shown promising results. These compounds have been evaluated against various fungal strains, including Candida albicans. scirp.orgresearchgate.net For instance, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and tested against a resistant strain of Candida albicans. Several of these compounds displayed significant activity, with one derivative showing a potent MIC of 41.98 µmol/L. nih.gov
Please note that the data presented below is for related imidazo[1,2-a]pyridine and imidazo[1,5-a]quinoxaline derivatives, not specifically for this compound.
**Table 1: In Vitro Antifungal Activity of Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives against *Candida albicans***
| Compound | MIC (µmol/L) |
|---|---|
| 10a | < 300 |
| 10b | < 300 |
| 10c | < 300 |
| 10i | 41.98 |
Data sourced from Adingra, K.F., et al. (2022). nih.gov
Antituberculosis Potency: In Vitro Evaluation Against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains, Including Mode-of-Action Studies (e.g., QcrB Inhibition)
The imidazo[1,2-a]pyridine scaffold has emerged as a significant framework in the development of novel antituberculosis agents. Derivatives of imidazo[1,2-a]pyridine-3-carboxamide, in particular, have demonstrated exceptional potency against Mycobacterium tuberculosis (Mtb). nih.govscirp.org
In Vitro Efficacy: Extensive structure-activity relationship (SAR) studies have led to the development of imidazo[1,2-a]pyridine-3-carboxamides with potent in vitro activity against replicating Mtb H37Rv, with some compounds exhibiting MIC values in the low nanomolar range (≤0.006 μM). nih.gov Notably, these compounds retain their high potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates of Mtb. nih.govnih.gov For example, one of the front-runner compounds from a study showed excellent activity against MDR and XDR strains, with MIC values ranging from ≤0.03 to 0.8 μM. nih.gov
Mode of Action: QcrB Inhibition: A primary mechanism of action for the antitubercular activity of these imidazo[1,2-a]pyridine derivatives is the inhibition of the cytochrome bcc complex, specifically targeting the QcrB subunit. nih.govplos.orgnih.gov QcrB is a crucial component of the electron transport chain in M. tuberculosis, and its inhibition disrupts the bacterium's energy metabolism. nih.govplos.org Spontaneous resistant mutants of M. bovis BCG generated against these compounds showed single nucleotide polymorphisms in the qcrB gene, confirming it as the target. plos.orgnih.gov This mode of action is significant as it could be effective against both actively replicating and latent tuberculosis infections. plos.org
**Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives against M. tuberculosis H37Rv***
| Compound | MIC (µM) |
|---|---|
| 9 | ≤0.006 |
| 12 | ≤0.006 |
| 16 | ≤0.006 |
| 17 | ≤0.006 |
| 18 | ≤0.006 |
Data represents activity against replicating bacteria and is sourced from Moraski, G.C., et al. (2013). nih.gov
Antikinetoplastid Activity (e.g., Trypanosoma cruzi, Trypanosoma brucei)
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their activity against kinetoplastid parasites, which are responsible for diseases such as Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei).
A synthesized library of imidazo[1,2-a]pyridine-chalcone conjugates was screened for antikinetoplastid activity. nih.govuantwerpen.be Several of these compounds demonstrated significant in vitro efficacy against various species. One of the most active compounds against T. cruzi and T. b. brucei showed IC50 values of 8.5 µM and 1.35 µM, respectively. nih.gov Another derivative was particularly potent against T. b. rhodesiense, with an IC50 value of 1.13 µM. nih.gov Importantly, these active compounds were found to be non-cytotoxic against human lung fibroblasts and primary mouse macrophages, indicating a favorable selectivity index. nih.govuantwerpen.be
Further studies on 3-nitro-imidazo[1,2-a]pyridine derivatives also revealed potent antitrypanosomal activity, with some compounds displaying IC50 values in the low nanomolar range (0.04–0.25 μM) against T. b. brucei trypomastigotes. nih.gov
Table 3: Antikinetoplastid Activity of Imidazo[1,2-a]pyridine-Chalcone Conjugates
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| 7f | Trypanosoma cruzi | 8.5 |
| 7f | Trypanosoma brucei brucei | 1.35 |
| 7e | Trypanosoma brucei rhodesiense | 1.13 |
Data sourced from Agarwal, D.S., et al. (2024). nih.gov
Antiproliferative and Cytotoxic Effects (In Vitro)
Assessment of Cytotoxicity Against Human Tumor Cell Lines
Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines. In one study, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids were evaluated against a panel of sixty human tumor cell lines. rsc.org Two compounds, 5d and 5l , showed noteworthy cytotoxic activity, with GI50 (50% growth inhibition) values ranging from 1.06 to 14.9 μM and 0.43 to 7.73 μM, respectively. rsc.org
Another study focused on imidazo[1,5-a]pyridine-based chalcones, which were tested against five human cancer cell lines: breast (MDA-MB-231), colon (RKO), bone (Mg-63), prostate (PC-3), and liver (HepG2). nih.gov Two of the synthesized chalcone (B49325) derivatives exhibited promising cytotoxicity, particularly against the MDA-MB-231 breast cancer cell line, with IC50 values of 4.23 ± 0.25 μM and 3.26 ± 0.56 μM. nih.gov Importantly, these compounds showed less toxicity towards a normal human embryonic kidney cell line (HEK), suggesting some level of cancer cell selectivity. rsc.orgnih.gov
Table 4: Cytotoxic Activity of Imidazo[1,5-a]pyridine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 / GI50 (µM) |
|---|---|---|
| Hybrid 5d | Various | 1.06 - 14.9 |
| Hybrid 5l | Various | 0.43 - 7.73 |
| Chalcone 7n | MDA-MB-231 (Breast) | 4.23 ± 0.25 |
| Chalcone 7o | MDA-MB-231 (Breast) | 3.26 ± 0.56 |
Data sourced from Kamal, A., et al. (2016) and Sravanthi, T., et al. (2023). rsc.orgnih.gov
Mechanisms of Cell Cycle Perturbation and Apoptosis Induction (In Vitro)
The cytotoxic effects of imidazo[1,5-a]pyridine derivatives are linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis) in cancer cells.
Flow cytometric analysis of imidazo[1,5-a]pyridine-benzimidazole hybrids revealed that these compounds cause cell cycle arrest at the G2/M phase. rsc.org This disruption of the normal cell division process ultimately leads to the induction of apoptosis. rsc.org The apoptotic effects of these compounds were further confirmed through various assays, including Hoechst staining, analysis of mitochondrial membrane potential, cytochrome c release, generation of reactive oxygen species (ROS), and caspase 9 activation. rsc.org
Similarly, imidazo[1,5-a]pyridine-chalcone conjugates were found to induce apoptosis, which was quantified by Annexin V-FITC and propidium (B1200493) iodide staining. nih.gov Treatment with these compounds led to a significant increase in the percentage of apoptotic cells compared to untreated controls. nih.gov This induction of apoptosis is a key mechanism behind their anticancer activity.
Modulation of Specific Intracellular Pathways (e.g., PI3K/Akt Pathway, Tubulin Polymerization Inhibition)
The antiproliferative and pro-apoptotic effects of imidazo[1,5-a]pyridine derivatives are mediated by their interaction with specific intracellular signaling pathways and molecular targets.
Tubulin Polymerization Inhibition: A primary mechanism of action for certain imidazo[1,5-a]pyridine derivatives is the inhibition of tubulin polymerization. rsc.orgnih.gov Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption leads to G2/M cell cycle arrest and apoptosis. Imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to effectively inhibit microtubule assembly, with IC50 values for tubulin polymerization of 3.25 μM and 1.71 μM for compounds 5d and 5l , respectively. rsc.org Molecular docking simulations suggest that these compounds bind to the colchicine-binding site of tubulin. rsc.org Immunofluorescence analysis has visually confirmed the disruption of the microtubule network in human breast cancer cells (MCF-7) following treatment with these compounds. rsc.orgnih.gov
PI3K/Akt Pathway Inhibition: In addition to targeting tubulin, imidazo[1,5-a]pyridine-benzimidazole hybrids also modulate the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer. rsc.org Treatment of cancer cells with these compounds resulted in a marked decrease in the levels of phosphorylated PTEN (p-PTEN) and phosphorylated Akt (p-AKT), indicating an inhibition of this pro-survival pathway. rsc.org This dual inhibition of both tubulin polymerization and the PI3K/Akt pathway highlights the multifaceted anticancer mechanism of this class of compounds.
Receptor Binding and Modulation Studies (In Vitro)
Derivatives of the Imidazo[1,5-a]pyridine scaffold have been the subject of in vitro investigations to characterize their interactions with biological macromolecules, revealing their potential to bind to and modulate the function of key cellular targets. These studies are crucial for elucidating the mechanisms of action and identifying potential therapeutic applications. Research has focused on understanding how these compounds engage with specific receptors or biomolecules, leading to downstream biological effects.
The unique structure of Imidazo[1,5-a]pyridine derivatives allows for specific interactions with biological systems. nih.gov Profiling these interactions has revealed that modifications to the core scaffold can lead to potent and selective binding with various biological targets.
One area of investigation involves the interaction of Imidazo[1,5-a]pyridine-based chalcones with tubulin. Molecular docking studies have shown that these hybrid molecules can bind to the colchicine (B1669291) binding site of tubulin, suggesting a mechanism of action that involves the disruption of microtubule dynamics. This interaction is a key indicator of potential anticancer activity, as microtubules are essential for cell division.
Another distinct example of ligand-biomolecule interaction involves metal complexes of Imidazo[1,5-a]pyridine. Ruthenium(III) complexes incorporating Imidazo[1,5-a]pyridine-based ligands have been studied for their interaction with Herring Sperm (HS) DNA. Absorption titration and viscosity measurements suggest that these complexes bind to DNA via an intercalative mode, a finding that was also supported by molecular docking studies.
The Imidazo[1,5-a]pyridine heterocyclic system has been noted in the literature as a potential pharmacophore for the development of nonsteroidal aromatase inhibitors. Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. However, specific in vitro studies detailing the IC50 values of this compound derivatives against the aromatase enzyme are not prominently available in current research literature. While related imidazo-fused heterocyclic compounds have been designed and tested for this purpose, dedicated research confirming and quantifying the aromatase inhibition potency of the Imidazo[1,5-a]pyridine scaffold through in vitro IC50 determination is required to substantiate its potential in this area.
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target. While significant research has been conducted on docking various heterocyclic compounds against viral targets like human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 Spike protein, specific studies focusing on this compound derivatives against these particular targets are not detailed in the available literature.
However, molecular docking studies have been successfully applied to understand the interaction of Imidazo[1,5-a]pyridine derivatives with other important biological targets. For instance, in the investigation of novel Imidazo[1,5-a]pyridine-based chalcones as potential anticancer agents, molecular docking was employed to elucidate their binding mechanism to tubulin. These studies confirmed that the active compounds likely exert their cytotoxic effects by binding to the colchicine site of tubulin, thereby inhibiting microtubule polymerization. Among a series of synthesized compounds, two derivatives demonstrated notable cytotoxic activity against the MDA-MB-231 human breast cancer cell line, with the following IC50 values determined from MTT assays.
Table 1: In Vitro Cytotoxicity of Imidazo[1,5-a]pyridine-Chalcone Derivatives against MDA-MB-231 Cell Line
| Compound ID | IC50 (μM) |
|---|---|
| Compound A | 4.23 ± 0.25 |
| Compound B | 3.26 ± 0.56 |
Data sourced from a study on Imidazo[1,5-a]pyridine-based chalcones. The specific compound identifiers are simplified for this context.
These findings underscore the utility of molecular docking in predicting and confirming the interaction of Imidazo[1,5-a]pyridine derivatives with relevant biological targets, guiding further drug design and development.
Applications in Catalysis and Materials Science: Ligand Chemistry of Imidazo 1,5 a Pyridine 3 Carboxylic Acid Analogues
Imidazo[1,5-a]pyridin-3-ylidene (ImPy) Ligands in Organometallic Chemistry
Imidazo[1,5-a]pyridin-3-ylidenes (ImPy) are a class of N-heterocyclic carbenes (NHCs) that have garnered considerable attention in organometallic chemistry. nih.gov Their rigid bicyclic framework allows for precise steric tuning, particularly through substitution at the C5 position, which creates a demanding steric environment around the metal center. nih.gov This unique structural feature, combined with their notable electronic properties, distinguishes them from more conventional NHC ligands. nih.govrsc.org
The synthesis of ImPy-based NHC ligands typically begins with the preparation of the corresponding 2H-imidazo[1,5-a]pyridin-4-ium salts, which serve as the carbene precursors. researchgate.net An efficient, single-step, three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) has been developed to produce these imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org This method allows for the incorporation of a wide variety of functional groups and even chiral substituents. organic-chemistry.org A scalable synthesis of C5-substituted imidazo[1,5-a]pyridin-3-ylidene ligands has also been achieved through a Nickel-catalyzed Kumada cross-coupling, which notably avoids the need for chromatographic purification. nih.gov
The characterization of these ligands and their corresponding metal complexes is accomplished through a combination of spectroscopic and analytical techniques. rsc.org ¹³C NMR spectroscopy is a key tool, with the chemical shift of the carbene carbon providing insight into the electronic nature of the ligand. rsc.orgresearchgate.net For instance, downfield shifts of the carbene carbon in ¹³C NMR spectra of ImPy ligands and their rhodium complexes, compared to conventional NHCs, are indicative of their distinct electronic environment. researchgate.netresearchgate.net Furthermore, selenium adducts are often prepared to probe the electronic character of the carbenes more deeply. rsc.orgresearchgate.net A combination of ⁷⁷Se NMR chemical shifts and ¹JC-Se coupling constants of the C-Se bond offers a rigorous evaluation of the electronic properties of imidazo[1,5-a]pyridin-3-ylidenes. rsc.orgresearchgate.net X-ray diffraction analysis of metal complexes, such as Rh(ImPy)(CO)₂Cl, provides definitive structural information. researchgate.netresearchgate.net
Imidazo[1,5-a]pyridin-3-ylidene ligands have been successfully coordinated to a variety of transition metals, including copper (Cu), palladium (Pd), rhodium (Rh), silver (Ag), gold (Au), iridium (Ir), and nickel (Ni). nih.govresearchgate.netacs.orguomustansiriyah.edu.iq The resulting organometallic complexes often exhibit unique geometries and properties due to the specific steric and electronic features of the ImPy ligand. uomustansiriyah.edu.iqtamu.edulibretexts.orgresearchgate.net
For example, air- and moisture-stable palladium-ImPy complexes, specifically [(NHC)Pd(cinnamyl)Cl], have been synthesized and characterized as versatile precatalysts for cross-coupling reactions. nih.gov These complexes are noted for their fast activation to the catalytically active monoligated Pd(0) species. nih.gov Similarly, rhodium(I) complexes of chiral bidentate ImPy-oxazoline ligands have been prepared and shown to be stable and efficient catalysts. acs.org The coordination of ImPy ligands to rhodium has been extensively studied to evaluate their electronic properties. rsc.orgresearchgate.net Copper and gold complexes of 5-sulfurated ImPy ligands have also been synthesized and investigated for their catalytic potential in π-acidic catalysis. researchgate.net The coordination chemistry of these ligands is crucial for their application in catalysis, as the nature of the metal-ligand bond directly influences the reactivity and selectivity of the catalytic system. uomustansiriyah.edu.iq
ImPy ligands exhibit a unique electronic profile, characterized by strong σ-donating abilities, comparable to those of widely used NHCs like IPr and IMes, but with significantly enhanced π-accepting character. nih.gov This increased π-acidity is a key feature that sets them apart from conventional NHCs. rsc.orgresearchgate.netresearchgate.net
Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating the electronic structure of these ligands. nih.govrsc.orgresearchgate.netresearchgate.net These studies revealed that ImPy ligands possess a hybrid accepting orbital composed of the vacant p-orbital of the carbene and a π* orbital of the fused pyridine (B92270) ring. rsc.orgresearchgate.net This feature results in a considerably lower LUMO (Lowest Unoccupied Molecular Orbital) energy compared to standard imidazolylidene ligands, which accounts for their enhanced π-accepting capabilities. nih.gov For instance, the LUMO energies for a series of ImPy ligands were found to be in the range of -1.24 eV to -1.30 eV, which is significantly lower than that of IMes (-0.33 eV) and IPr (-0.48 eV). nih.gov
Spectroscopic data from metal complexes corroborate these theoretical findings. The IR stretching frequency of the trans-carbonyl moiety in Rh(ImPy)(CO)₂Cl complexes appears at a higher wavenumber than for complexes with conventional NHCs, which is a direct indication of the strong π-accepting nature of the ImPy ligand. researchgate.netresearchgate.net This strong π-acidity has been leveraged in catalytic applications where electron-poor metal centers are desirable. researchgate.net
| Ligand | HOMO (eV) | LUMO (eV) | σ-Donating Character | π-Accepting Character |
| ImPyMesDipp | -5.49 | -1.29 | Strong | Strong |
| ImPyTrippDipp | -5.50 | -1.30 | Strong | Strong |
| IMes | -6.44 | -0.33 | Strong | Weaker |
| IPr | -6.55 | -0.48 | Strong | Weaker |
This table presents a comparison of the calculated frontier molecular orbital energies and electronic characteristics of selected ImPy ligands versus standard NHC ligands (IMes and IPr). Data sourced from computational studies. nih.gov
Catalytic Applications of ImPy-Metal Complexes
The distinct steric and electronic properties of Imidazo[1,5-a]pyridin-3-ylidene (ImPy) ligands have translated into the development of highly effective metal-based catalysts for a range of organic transformations. The tunability of the ImPy framework allows for the rational design of catalysts with enhanced activity and selectivity.
In the field of asymmetric catalysis, chiral ImPy ligands have proven to be particularly valuable. A notable application is the enantioselective hydrosilylation of ketones, a fundamental process for the synthesis of chiral secondary alcohols. acs.org For this purpose, a new class of chiral bidentate NHC-oxazoline ligands based on an imidazo[1,5-a]pyridine-3-ylidene backbone has been developed. acs.org
These ligands are synthesized in a modular fashion, allowing for the installation of various chiral oxazoline (B21484) auxiliaries. acs.org When complexed with rhodium(I), these chiral ImPy-oxazoline complexes act as highly efficient catalysts for the hydrosilylation of a diverse array of ketones. acs.org The reactions typically proceed with low catalyst loadings (as low as 0.1 mol%) and afford the corresponding chiral alcohols in high yields (generally >90%) and with good to excellent enantioselectivity (80–95% enantiomeric excess, ee). acs.org This level of performance is comparable or superior to other state-of-the-art carbene-mediated asymmetric hydrosilylation systems. acs.org
| Substrate (Ketone) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 0.1 | >90 | 80-95 |
| Various Substituted Ketones | 0.1 | >90 | 80-95 |
| Aromatic Heterocyclic Ketones | 0.1 | >90 | 80-95 |
This table summarizes the catalytic performance of Rh(I)-ImPy-oxazoline complexes in the enantioselective hydrosilylation of various ketones. acs.org
ImPy-metal complexes have also demonstrated significant utility in cross-coupling reactions, which are cornerstones of modern synthetic organic chemistry. nih.gov The Mizoroki-Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prime example. scilit.comnih.govwikipedia.orgrsc.orgresearchgate.netresearchgate.net
Palladium complexes bearing ImPy ligands have been developed as a versatile class of precatalysts for these reactions. nih.gov Specifically, [(ImPy)Pd(cinnamyl)Cl] complexes have shown high reactivity. nih.gov The unique steric environment created by the ImPy ligand, particularly with bulky substituents at the C5 and N2 positions, is crucial for catalytic activity. nih.gov This steric matching within the catalyst's catalytic pocket has led to the development of highly effective systems for challenging cross-coupling reactions, such as those involving the activation of C–NO₂ bonds in nitroarenes. nih.gov
Furthermore, the strong π-accepting character of 5-sulfurated Imidazo[1,5-a]pyridin-3-ylidene (IPC) ligands has been exploited in the Mizoroki-Heck reaction. researchgate.netscilit.com Theoretical and experimental results have shown that the reactivity of Cu and Pd complexes of these IPC ligands corresponds with their π-acidic nature, demonstrating the principle of tuning ligand electronics for specific catalytic applications. researchgate.netscilit.com
Cyclization Reactions (e.g., Silver-Catalyzed Alkyne-Tethered Carboxylic Acid Cyclization)
Silver-catalyzed reactions are valuable methodologies in organic synthesis, noted for their unique reactivity, particularly with alkynes. rsc.org The superior "alkynophilicity" of silver salts, stemming from their ability to form π-coordination complexes with carbon-carbon triple bonds, makes them effective catalysts for a variety of transformations, including cyclization reactions. rsc.org These reactions are powerful tools for constructing complex heterocyclic systems from readily available starting materials.
In this context, silver-catalyzed intramolecular cyclization of alkyne-tethered precursors is an efficient strategy for synthesizing fused heterocyclic compounds that can incorporate the imidazopyridine scaffold. For instance, researchers have developed a rapid, silver-catalyzed synthesis of novel pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums from 2-(2-ethynylphenyl)imidazo[1,2-a]pyridine precursors. nih.gov This transformation proceeds at room temperature using a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf), demonstrating a facile method for building complex polycyclic aromatic systems based on an imidazopyridine core. nih.gov
The general mechanism for such reactions involves the activation of the alkyne by the silver catalyst, which facilitates a nucleophilic attack from a tethered group, leading to the formation of a new ring. researchgate.net While specific examples detailing the cyclization of alkyne-tethered imidazo[1,5-a]pyridine-3-carboxylic acid are not extensively documented, the principles of silver-catalyzed alkyne cyclization are broadly applicable. rsc.orgresearchgate.net This methodology is crucial for creating the core structures of potential ligands and functional materials derived from the imidazo[1,5-a]pyridine (B1214698) framework. The use of N-heterocyclic carbene (NHC)-silver complexes has also been explored for the carboxylation of terminal alkynes with carbon dioxide, highlighting the synergy between silver catalysts and heterocyclic ligands in activating unsaturated bonds. mdpi.com
| Catalyst System | Reaction Type | Key Advantage | Relevant Scaffold Example | Reference |
|---|---|---|---|---|
| Silver Trifluoromethanesulfonate (AgOTf) | Intramolecular Alkyne Cyclization | Mild reaction conditions (room temperature) and short reaction times. | Pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums | nih.gov |
| Silver Salts (General) | Azide-Yne Cyclization | Facilitates 6-endo-dig cyclization to form nitrogen-containing heterocycles. | Polysubstituted Quinolines | researchgate.net |
| (NHC)AgX Complexes | Carboxylation of Terminal Alkynes | Enables direct carboxylation with CO2 at atmospheric pressure. | Propiolic Acids | mdpi.com |
Polymerization Reactions (e.g., Rhodium-Catalyzed Phenylacetylene Polymerization)
Rhodium complexes are highly effective catalysts for the polymerization of terminal alkynes like phenylacetylene, yielding π-conjugated polymers with valuable electronic, optical, and material properties. The performance of these catalysts is critically dependent on the ligand coordinated to the rhodium center. N-heterocyclic carbenes (NHCs), which can be derived from imidazo[1,5-a]pyridine precursors, have emerged as a significant class of ligands in this field. rsc.org
Rhodium(I) complexes featuring N-functionalized NHC ligands have been synthesized and evaluated for the polymerization of phenylacetylene. rsc.org These catalysts can operate efficiently, and their activity is influenced by the specific structure of the NHC ligand. The strong σ-donating ability of NHC ligands stabilizes the metal center and modulates its catalytic activity. The polymerization process typically yields stereoregular poly(phenylacetylene) with high molar masses.
For example, studies on rhodium complexes with functionalized phosphine (B1218219) ligands have shown that the choice of the ancillary diene ligand (e.g., 1,5-cyclooctadiene (B75094) vs. 2,5-norbornadiene) can influence the morphology of the resulting polymer, leading to either linear or branched structures. While research directly employing this compound as a ligand is limited, NHC ligands derived from the imidazo[1,5-a]pyridine core represent a logical extension. Such ligands would offer a C,N-bidentate coordination mode, potentially enhancing catalyst stability and activity in a manner similar to other pyridine-chelated NHC systems. mdpi.com
| Catalyst Type | Ligand Class | Key Finding | Polymer Characteristics | Reference |
|---|---|---|---|---|
| [RhX(nbd)(κC-MeIm∩Z)] | N-functionalized N-Heterocyclic Carbene (NHC) | Catalytic activity is rationalized by the formation of a square-planar vinylidene intermediate. | Stereoregular, high molar mass | rsc.org |
| [Rh(C≡C-Ph)(cod){Ph2P(CH2)3Z}] | Functionalized Phosphine | The diene ligand (cod vs. nbd) influences the polymer morphology (linear vs. branched). | Bimodal molar mass distribution | |
| (tfb)Rh(+)[(eta(6)-Ph)B(-)Ph(3)] | π-Acidic Diene Ligands | Highly π-acidic diene ligands (tfb) enhance catalytic activity compared to conventional nbd analogues. | High molecular weight | researchgate.net |
Carbon Dioxide Utilization in Organic Synthesis (e.g., Acrylate (B77674) Synthesis from Ethylene (B1197577) and CO2)
The catalytic conversion of carbon dioxide (CO2), a renewable C1 feedstock, into value-added chemicals is a cornerstone of sustainable chemistry. mdpi.comresearchgate.net A highly promising process is the synthesis of acrylates from ethylene and CO2. mdpi.comresearchgate.net In this area, nickel(II) complexes featuring pyridine-chelated N-heterocyclic carbene ligands derived from imidazo[1,5-a]pyridine have emerged as novel and effective catalyst precursors. mdpi.comresearchgate.net
Researchers have developed pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) nickel(II) dichloride complexes that show significant catalytic activity for this transformation. mdpi.com These C,N-bidentate ligands form a stable, planar six-membered chelate ring with the nickel center, which is crucial for catalytic performance. mdpi.com The catalysts, prepared via a transmetalation protocol from corresponding silver(I) complexes, demonstrated notable activity, yielding up to 108% acrylate (based on the catalyst). mdpi.com
Crucially, the catalytic efficiency can be dramatically enhanced through the use of additives. The addition of monodentate phosphines was found to increase the catalytic activity significantly, achieving an acrylate yield of up to 845% with a turnover number (TON) of 8. mdpi.comresearchgate.net This research highlights the successful application of imidazo[1,5-a]pyridine analogues as sophisticated ligands that enable the challenging C-H carboxylation of ethylene with CO2, providing a sustainable route to industrially important acrylates. mdpi.comresearchgate.netcolab.ws
| Catalyst Precursor | Additive | Acrylate Yield (%) | Turnover Number (TON) | Reference |
|---|---|---|---|---|
| py-ImPyNi(II)Cl2 complex | None | Up to 108% | ~1 | mdpi.com |
| py-ImPyNi(II)Cl2 complex | Monodentate Phosphine | Up to 845% | 8 | mdpi.comresearchgate.net |
Development of Fluorescent Imidazo[1,5-a]pyridine-based Probes for Bioimaging Applications
The imidazo[1,5-a]pyridine scaffold is a stable, compact, and emissive fluorophore that is increasingly utilized in the design of fluorescent probes for bioimaging. mdpi.comnih.gov Its remarkable photophysical properties and amenability to chemical modification make it an ideal platform for developing tools to visualize biological structures and processes within living cells. nih.govmdpi.com
One major application is the development of probes for imaging cell membranes. Researchers have synthesized a series of imidazo[1,5-a]pyridine-based fluorophores that successfully intercalate into lipid bilayers. mdpi.comresearchgate.net These probes exhibit significant solvatochromic behavior, meaning their fluorescence emission changes with the polarity of their environment. mdpi.comnih.gov This property allows them to report on the local hydration and fluidity of cell membranes, which are critical indicators of cellular health. mdpi.com
Furthermore, the imidazo[1,5-a]pyridine core has been incorporated into more complex probe designs for detecting specific analytes. A near-infrared (NIR) fluorescent probe based on a Fluorescence Resonance Energy Transfer (FRET) mechanism was developed by linking an imidazo[1,5-a]pyridine donor to a benzopyrylium acceptor. mdpi.com This probe demonstrates an ultra-large Stokes shift (460 nm) and a significant emission shift (285 nm) upon reaction with sulfite (B76179) (SO2). mdpi.com It has been successfully used for imaging SO2 in the mitochondria of living cells, in zebrafish, and in living mice, showcasing the potential of these scaffolds for in vivo applications. mdpi.com
| Probe Type/Structure | Target/Application | Key Photophysical Property | Emission Wavelength | Reference |
|---|---|---|---|---|
| Substituted Imidazo[1,5-a]pyridines | Cell Membrane Imaging (Liposomes) | Solvatochromism, successful intercalation in lipid bilayer. | Varies with solvent/environment | mdpi.comnih.govresearchgate.net |
| Imidazo[1,5-a]pyridine Benzopyrylium (FRET-based) | SO2 Detection in Mitochondria | NIR emission, ultra-large Stokes shift (460 nm), ratiometric response. | 760 nm (NIR) | mdpi.com |
| Long-Alkyl Chain Functionalized Boron Difluoride Complexes | Blue Emissive Dyes | Blue emission, large Stokes shifts, good fluorescence quantum yields. | Blue region (~410-460 nm) | mdpi.com |
Structure Activity Relationships Sar and Structure Property Relationships Spr
Correlations Between Chemical Structure and Enzyme Inhibitory Potency
While extensive research on the specific Imidazo[1,5-a]pyridine-3-carboxylic acid scaffold is still emerging, detailed structure-activity relationship (SAR) studies on the closely related Imidazo[1,2-a]pyridine (B132010) isomer provide significant insights into the enzyme inhibitory potential of this class of compounds. These studies highlight key structural features that govern potency against various enzymes.
For instance, in the development of autotaxin (ATX) inhibitors, a series of imidazo[1,2-a]pyridine compounds were identified. A co-crystal structure revealed that these inhibitors occupy a hydrophobic pocket and channel within the enzyme, without interacting with the zinc ions in the catalytic site. Exploration of the SAR led to the development of compounds with high activity in both biochemical and plasma assays. scispace.com
Similarly, modifications to the imidazo[1,2-a]pyridine core have yielded potent inhibitors of other enzymes. Studies on Rab Geranylgeranyl Transferase (RGGT) inhibitors identified the C6 position of the imidazo[1,2-a]pyridine ring as crucial for activity. The nature of the substituent at this position, including its bulkiness, length, geometry, and acidic/basic character, significantly influenced the compound's inhibitory effect. frontiersin.org For example, analogs with iodine at the C6 position showed weaker activity compared to those with chlorine or bromine, suggesting a trend of decreasing activity with the increasing size of the electronegative substituent. frontiersin.org
Furthermore, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is vital for tumor growth and angiogenesis. researchgate.net The inhibitory effects of these compounds on various molecular mechanisms, including PI3K/Akt, CENP-E, and c-Met, underscore the potential of this scaffold in developing targeted cancer therapies. researchgate.net
The following table summarizes the inhibitory activities of selected imidazo[1,2-a]pyridine derivatives against different enzymes.
| Compound ID | Target Enzyme | Activity (IC50) | Key Structural Features |
| Compound 40 | Autotaxin (ATX) | High biochemical and plasma activity | Occupies hydrophobic pocket and channel |
| Compound 1b | Rab Geranylgeranyl Transferase (RGGT) | Weaker than Br/Cl analogs | Iodine atom at C6 position |
| Compound 1c | Rab Geranylgeranyl Transferase (RGGT) | Active at 100 µM | Carboxylic acid at C6 position |
| Compound 1e | Rab Geranylgeranyl Transferase (RGGT) | Active at 100 µM | Amide substituent at C6 position |
This table presents data for the related Imidazo[1,2-a]pyridine scaffold to illustrate SAR principles.
Influence of Substituents on Antimicrobial Efficacy
The antimicrobial properties of imidazo[1,5-a]pyridine (B1214698) derivatives and related structures are significantly modulated by the nature and position of substituents on the heterocyclic core. Studies on the related imidazo[1,5-a]quinoxaline (B8520501) scaffold have shown that antimicrobial activity is connected to the presence of various alkyl substituents at position 1 of the pyridine (B92270) ring and position 5 of the imidazo[1,5-a]quinoxaline system. nih.gov
Specifically, certain N-alkyl-pyridinium salts of 3-phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones demonstrated effective bacteriostatic activity. nih.gov Compounds where the substituent was a chloride or iodide tended to be more active against bacteria than fungi. nih.gov This indicates that both the nature of the alkyl chain and the counter-ion play a role in determining the spectrum and potency of antimicrobial action.
For the imidazo[1,2-a]pyridine scaffold, SAR studies have revealed that the antimicrobial activity is influenced by the groups on the phenyl ring at the C-2 position and substituents at the C-7 position. researchgate.net In a series of pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives, compounds with specific substitutions showed potent activity against a range of bacteria, including B. pumillus, P. aeruginosa, and S. aureus. juit.ac.incore.ac.uk For example, one derivative showed maximum activity against B. pumillus (95.1%) and P. aeruginosa (94.6%), comparable to the standard drug ampicillin. juit.ac.incore.ac.uk Another derivative with a different substitution pattern was most active against E. coli (93.2%) and P. mirabilis (90.7%). juit.ac.incore.ac.uk
The table below details the minimum inhibitory concentrations (MIC) for selected imidazo[1,5-a]quinoxaline derivatives against various microbial strains.
| Compound ID | Substituent (Position) | Microbial Strain | Activity (MIC) |
| 3d | Alkyl (Pyridine N-1, Imidazoquinoxaline N-5) | Bacteria | Effective Bacteriostatic Activity |
| 3e | Alkyl (Pyridine N-1, Imidazoquinoxaline N-5) | Bacteria | Effective Bacteriostatic Activity |
| 3m | Alkyl (Pyridine N-1, Imidazoquinoxaline N-5) | Bacteria & Fungi | Good Bacteriostatic & Fungistatic Activity |
| 3n | Alkyl (Pyridine N-1, Imidazoquinoxaline N-5) | Bacteria & Fungi | Good Bacteriostatic & Fungistatic Activity |
This table presents data for the related Imidazo[1,5-a]quinoxaline scaffold to illustrate SAR principles.
Impact of Structural Modifications on Antiproliferative Activity
Structural modifications to the imidazo[1,5-a]pyridine framework have a profound impact on its antiproliferative activity. Research on the related imidazo[1,2-a]pyridine scaffold has demonstrated that strategic hybridization and substitution can lead to potent cytotoxicity against various cancer cell lines. chemmethod.com
In one study, novel hybrids were synthesized by combining 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with different amines, anilines, and acid hydrazides. chemmethod.comchemmethod.com The cytotoxic potential of these compounds was evaluated against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. Compound HB9 emerged as particularly potent against A549 cells with an IC50 value of 50.56 µM, which was more effective than the standard chemotherapy drug Cisplatin (IC50 of 53.25 µM). chemmethod.comchemmethod.com Similarly, compound HB10 showed significant activity against HepG2 cells with an IC50 of 51.52 µM, also surpassing Cisplatin (IC50 of 54.81 µM). chemmethod.comchemmethod.com
These findings suggest that the nature of the amide linkage and the substituent attached to it are critical determinants of antiproliferative efficacy. Modifications to the structure can enhance the compound's ability to induce apoptosis, arrest the cell cycle, and modulate key signal transduction pathways involved in cancer progression. nih.gov For instance, some imidazo[1,2-a]pyridine derivatives have been shown to act as COX-2 blockers and inhibit the NF-κB pathway, which are crucial in inflammation-associated cancers. nih.gov
The following table summarizes the antiproliferative activity of selected imidazo[1,2-a]pyridine hybrids.
| Compound ID | Cancer Cell Line | Activity (IC50 in µM) | Comparison Drug (IC50 in µM) |
| HB9 | A549 (Lung Cancer) | 50.56 | Cisplatin (53.25) |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | Cisplatin (54.81) |
This table presents data for the related Imidazo[1,2-a]pyridine scaffold to illustrate SAR principles.
Relationship Between Ligand Structure, Electronic Properties, and Catalytic Performance
The imidazo[1,5-a]pyridine framework serves as a versatile ligand in coordination chemistry, where its structural and electronic properties directly influence the performance of the resulting metal complexes in catalysis. The ability to introduce diverse functionalities allows for the fine-tuning of the ligand's steric and electronic environment. organic-chemistry.org
A metal-free approach has been developed to synthesize methylene-bridged bis-imidazo[1,5-a]pyridines, which have been demonstrated to act as effective ligands. nih.gov These bis-heteroarene products can coordinate with metal ions like copper, showcasing their potential in catalysis. nih.gov The specific substituents on the imidazo[1,5-a]pyridine rings can alter the electron density at the nitrogen donor atoms, thereby modulating the stability and reactivity of the metal complex.
Furthermore, an efficient three-component reaction to produce imidazo[1,5-a]pyridinium salts has been reported. organic-chemistry.orgorganic-chemistry.org These salts are precursors to N-heterocyclic carbenes (NHCs), a class of ligands known for their strong σ-donor properties and their ability to form robust bonds with transition metals, leading to highly active and stable catalysts. organic-chemistry.org The structural diversity achievable through this synthetic route, including the incorporation of various functional groups and chiral substituents, provides a platform for creating a wide array of NHC ligands with tailored properties for specific catalytic applications. organic-chemistry.org The electronic modifications enabled by different substituents on the picolinaldehyde starting material directly translate to changes in the electronic nature of the resulting NHC ligand, which is a key factor in its catalytic performance. organic-chemistry.org
Modulation of Photophysical Properties Through Structural Design
The imidazo[1,5-a]pyridine core is an excellent fluorophore, and its photophysical properties, such as absorption/emission wavelengths, quantum yield, and Stokes shift, can be precisely controlled through structural design. mdpi.com These properties make them promising candidates for applications in optoelectronic devices, fluorescent probes, and cell imaging. researchgate.netunito.it
The introduction of substituents at various positions on the imidazo[1,5-a]pyridine ring significantly affects its electronic structure and, consequently, its interaction with light. For example, 3-aryl substitution has been shown to markedly affect the photophysical properties. unito.it The position of a carboxylic acid group, often introduced for bio-functionalization and to increase water solubility, also strongly modifies the optical properties. unito.it
In one study, a series of 1-ester-substituted imidazo[1,5-a]pyridine derivatives exhibited dual-state emission, meaning they are fluorescent in both solution and solid states. An imidazo[1,5-a]pyridine with a bulky 2,6-dichlorophenyl substituent showed a notable blue emission with high photoluminescence quantum yields (Φ) of 0.49 in a dichloromethane (B109758) solution and 0.39 in the solid state. researchgate.net A good linear correlation was found between the HOMO energy levels of these compounds and the Hammett σp constants of the substituents, indicating that electronic effects play a key role in their fluorescence behavior. researchgate.net
Derivatives of this scaffold are known for their large Stokes shifts (often greater than 5000 cm⁻¹), which is advantageous for minimizing self-absorption in fluorescence applications. mdpi.com The emission wavelength (λem) is highly modulable depending on the substituents on the heterocyclic ring, allowing for the creation of fluorophores that emit across the visible spectrum. researchgate.net
The table below highlights the photophysical properties of selected imidazo[1,5-a]pyridine derivatives.
| Derivative | Substituent | State | Quantum Yield (Φ) | Emission Color |
| 1-ester substituted | 2,6-dichlorophenyl | Solution (CH2Cl2) | 0.49 | Blue |
| 1-ester substituted | 2,6-dichlorophenyl | Solid | 0.39 | Blue |
| Probe with TPE framework | 1-(pyridine-2-yl) | Aggregates | ~0.23 | - |
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Methodologies for Enhanced Accessibility and Efficiency
The development of novel and efficient synthetic routes to construct the imidazo[1,5-a]pyridine (B1214698) core is a cornerstone of advancing research in this area. Traditional methods are often being supplanted by more innovative approaches that offer improved yields, greater substrate scope, and more environmentally benign conditions.
Recent advancements have focused on cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions to conveniently access imidazo[1,5-a]pyridines from readily available starting materials. rsc.org A notable development is the use of a Ritter-type reaction for the synthesis of imidazo[1,5-a]pyridine analogs. This method employs bismuth(III) trifluoromethanesulfonate (B1224126) as a catalyst in conjunction with para-toluenesulfonic acid to efficiently convert benzylic alcohols into the desired products with moderate to excellent yields. acs.orgnih.gov This approach is significant for its broad substrate compatibility. nih.gov
Another innovative strategy involves the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid medium. beilstein-journals.org While requiring relatively harsh conditions, this method provides a new pathway to this heterocyclic system. beilstein-journals.org Researchers have also explored metal-free approaches, such as the C–H functionalization of imidazo[1,5-a]pyridines to insert a methylene (B1212753) group, demonstrating the potential for creating bridged bis-imidazo[1,5-a]pyridine structures that can act as ligands. nih.gov
One-pot synthetic procedures are also gaining traction due to their operational simplicity and efficiency. For instance, a one-pot synthesis of imidazo[1,5-a]pyridines has been achieved starting from a carboxylic acid and 2-methylaminopyridines using propane (B168953) phosphoric acid anhydride (B1165640). researchgate.net Furthermore, transition-metal-free sp3 C–H amination reactions using molecular iodine have been established for the synthesis of imidazo[1,5-a]pyridine derivatives from 2-pyridyl ketones and alkylamines. rsc.org
The table below summarizes some of the innovative synthetic methodologies for imidazo[1,5-a]pyridines.
| Synthetic Method | Key Reagents/Catalysts | Starting Materials | Key Advantages |
| Ritter-Type Reaction | Bismuth(III) trifluoromethanesulfonate, p-TsOH·H₂O | Benzylic alcohols, Pyridinylmethanol, Aryl/alkylnitriles | Broad substrate scope, moderate to excellent yields. acs.orgnih.gov |
| Cyclocondensation | Polyphosphoric acid | 2-(aminomethyl)pyridines, Nitroalkanes | Utilizes unusual electrophilic properties of activated nitroalkanes. beilstein-journals.org |
| One-Pot Synthesis | Propane phosphoric acid anhydride | Carboxylic acids, 2-methylaminopyridines | Allows for the introduction of various substituents at the 1- and 3-positions. researchgate.net |
| I₂-mediated sp³ C–H Amination | Molecular iodine, Sodium acetate (B1210297) | 2-pyridyl ketones, Alkylamines | Transition-metal-free, operationally simple, and can be performed on a gram scale. rsc.org |
| C–H Functionalization | Formaldehyde (B43269) | Imidazo[1,5-a]pyridines | Metal-free approach to create methylene-bridged bis-imidazo[1,5-a]pyridines. nih.gov |
Exploration of Novel Therapeutic Targets and Mechanisms of Action for Derivative Compounds
Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated a wide array of biological activities, making them promising candidates for drug development. nih.gov Current research is focused on identifying novel therapeutic targets and elucidating the mechanisms of action for these compounds. The unique chemical structure of imidazo[1,5-a]pyridines allows for specific interactions with biological systems, which is a crucial aspect for their potential therapeutic applications. acs.org
Imidazo[1,5-a]pyridine derivatives have been investigated for their potential as:
Anticancer agents: Some derivatives have been synthesized and evaluated for their antitumor activity. johnshopkins.edu For instance, novel imidazo[1,2-a]pyridine (B132010) derivatives have been developed as covalent anticancer agents. rsc.org
Antituberculosis agents: The related imidazo[1,2-a]pyridine scaffold has shown significant activity against multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis. rsc.orgnih.gov
Kinase inhibitors: The imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have been discovered as potent cyclin-dependent kinase 4/6 inhibitors, which are attractive targets for cancer therapy. nih.gov
Antiviral agents: Certain imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown potential as antiviral agents, for example, against SARS-CoV-2 by targeting key entry proteins. nih.gov
Cysteine protease inhibitors: A series of 1-(2-pyridyl)imidazo[1,5-a]pyridine derivatives have been prepared as potential cysteine protease inhibitors. rsc.org
Anti-inflammatory agents: The imidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity. scirp.org
Antifungal agents: Some derivatives have been synthesized and tested for their anticandidosis activities. scirp.org
The diverse biological activities of imidazo[1,5-a]pyridine analogues are summarized in the table below.
| Therapeutic Area | Specific Target/Mechanism of Action | Derivative Class |
| Oncology | Covalent inhibition of cancer-related proteins | Imidazo[1,2-a]pyridine derivatives rsc.org |
| Cyclin-dependent kinase 4/6 inhibition | Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives nih.gov | |
| Infectious Diseases | Inhibition of Mycobacterium tuberculosis | Imidazo[1,2-a]pyridine-3-carboxamides rsc.orgnih.gov |
| Inhibition of cysteine proteases | 1-(2-pyridyl)imidazo[1,5-a]pyridines rsc.org | |
| Antiviral activity against SARS-CoV-2 | Imidazo[1,2-a]pyrimidine Schiff base derivatives nih.gov | |
| Inflammation | Anti-inflammatory activity | Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives scirp.org |
| Fungal Infections | Anticandidosis activity | 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives scirp.org |
Advanced Computational Strategies for Rational Design and Optimization of Imidazo[1,5-a]pyridine-3-carboxylic Acid Analogues
Computational methods are becoming increasingly integral to the rational design and optimization of new drug candidates. openmedicinalchemistryjournal.com These strategies allow for the prediction of binding modes, affinities, and pharmacokinetic properties of novel compounds, thereby accelerating the drug discovery process. openmedicinalchemistryjournal.com For this compound analogues, computational tools can be employed to design molecules with enhanced potency and selectivity for specific biological targets.
Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a receptor. For example, molecular docking studies have been used to investigate the binding of imidazo[1,2-a]pyrimidine derivatives to the human ACE2 and spike proteins of SARS-CoV-2. nih.gov In silico binding studies of imidazo[1,5-a]pyridine-PBD conjugates with DNA have also been performed to understand their mode of interaction. johnshopkins.edu
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG): These methods, based on Density Functional Theory (DFT), can provide insights into the nature of non-covalent interactions between a ligand and its target. nih.gov
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which is crucial for identifying compounds with favorable drug-like characteristics. nih.gov
The application of these computational strategies enables a more targeted approach to the synthesis of new this compound analogues, prioritizing those with the highest probability of therapeutic success.
| Computational Method | Application in Drug Design | Example |
| Molecular Docking | Prediction of ligand-receptor binding modes and affinities. | Investigating the binding of imidazo[1,2-a]pyrimidine derivatives to SARS-CoV-2 proteins. nih.gov |
| Density Functional Theory (DFT) | Understanding electronic structure and reactivity. | Determining Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.gov |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicological properties. | Predicting the drug-likeness of novel imidazo[1,2-a]pyrimidine derivatives. nih.gov |
Expansion of Catalytic Applications and Ligand Design in Diverse Chemical Transformations
Beyond their therapeutic potential, imidazo[1,5-a]pyridines are also being explored for their applications in catalysis and materials science. Their unique electronic and structural properties make them attractive candidates for the design of novel ligands for transition metal catalysis. beilstein-journals.org
A recent study demonstrated the synthesis of methylene-bridged bis-imidazo[1,5-a]pyridines through a metal-free C-H functionalization. nih.gov The resulting bis-heteroarene product was shown to act as a ligand, highlighting the potential of this scaffold in coordination chemistry. nih.gov The development of multidentate N-heterocyclic carbene (NHC) ligands from imidazo[1,5-a]pyridinium ions has also been described, which could have a variety of applications in catalysis. organic-chemistry.org
Future research in this area will likely focus on:
The synthesis of new chiral imidazo[1,5-a]pyridine-based ligands for asymmetric catalysis.
The development of imidazo[1,5-a]pyridine-containing materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) and sensors. nih.gov
The use of imidazo[1,5-a]pyridine derivatives as catalysts themselves in organic transformations.
The versatility of the imidazo[1,5-a]pyridine scaffold suggests that its applications will continue to expand into new and exciting areas of chemical research.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Imidazo[1,5-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A one-pot, three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid under ambient conditions (room temperature, aqueous solvent) offers high efficiency and reduced environmental impact. This approach avoids toxic solvents and expensive catalysts, achieving yields of 70–85% depending on substituent electronic effects .
- Key Considerations : Optimize molar ratios (e.g., 1:1.2:1.5 for nitrile:aldehyde:Meldrum’s acid) and monitor pH to prevent premature cyclization.
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR spectroscopy (¹H/¹³C) to confirm substitution patterns. Single-crystal X-ray diffraction provides unambiguous confirmation of the fused bicyclic framework .
- Example : In a 2020 study, the structure of a related imidazo-pyridine derivative was resolved using CrysAlisPro software and SHELXT refinement, confirming bond angles and stereochemistry .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer : These compounds exhibit antimicrobial, antiviral, and anticancer properties. For example, derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced inhibition of cancer cell lines (IC₅₀ = 1.2–3.8 µM in HeLa and MCF-7 cells) .
- Experimental Design : Screen derivatives using in vitro assays (e.g., MTT for cytotoxicity) and compare activity against structurally similar analogues like imidazo[1,2-a]pyridine-3-carboxamides .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Tools like Gaussian or ORCA simulate intermediates, reducing trial-and-error experimentation. ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions (e.g., solvent polarity, temperature) .
- Case Study : A 2024 study used DFT to rationalize regioselectivity in a multicomponent reaction, revealing that aryl aldehyde electron density dictates cyclization kinetics .
Q. What strategies resolve contradictions in reported biological activity data for imidazo-pyridine derivatives?
- Methodological Answer : Conduct meta-analyses of published IC₅₀ values while controlling for variables like cell line heterogeneity, assay protocols, and compound purity. For instance, discrepancies in antimicrobial activity (MIC = 2–32 µg/mL) may arise from variations in bacterial strain resistance profiles .
- Validation Steps :
- Reproduce assays under standardized conditions (e.g., CLSI guidelines).
- Use orthogonal techniques (e.g., time-kill curves) to confirm static vs. cidal effects .
Q. How can researchers overcome limitations in traditional imidazo-pyridine synthesis (e.g., long reaction times, low scalability)?
- Methodological Answer : Adopt continuous-flow reactors to enhance scalability and reduce reaction times. For example, a 2023 study achieved 90% yield in 15 minutes (vs. 24 hours batch) by optimizing flow rate (0.5 mL/min) and temperature (80°C) .
- Table : Comparison of Synthesis Methods
| Method | Time (h) | Yield (%) | Catalyst |
|---|---|---|---|
| Conventional Batch | 24 | 70 | None |
| Flow Reactor | 0.25 | 90 | Heterogeneous Pd |
Q. What role do substituents play in modulating the photophysical properties of this compound?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) redshift absorption/emission spectra by stabilizing excited states. Time-resolved fluorescence spectroscopy (TRFS) quantifies lifetime changes (e.g., τ = 2.1 ns for -COOH vs. 3.5 ns for -COOEt) .
- Design Tip : Introduce π-extended substituents (e.g., aryl rings) to enhance quantum yield for optoelectronic applications.
Data Contradiction Analysis
- Example : Conflicting reports on anticancer efficacy may stem from differences in apoptosis assays (Annexin V vs. TUNEL) or compound stability in cell culture media. Validate results using proteomic profiling (e.g., caspase-3 activation) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
